molecular formula C14H16N4O3 B554451 Z-His-NH2 CAS No. 16706-41-5

Z-His-NH2

Cat. No.: B554451
CAS No.: 16706-41-5
M. Wt: 288.30 g/mol
InChI Key: YLVGCKUYWFCKIV-UHFFFAOYSA-N
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Description

. It is a derivative of histidine, an essential amino acid, and is often used in peptide synthesis and biochemical research.

Mechanism of Action

Target of Action

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide

Mode of Action

It’s known that the histidine residue in this compound plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.

Biochemical Pathways

For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions

Pharmacokinetics

The size of nanoparticles like this compound can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s known that histidine, a component of this compound, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO

Biochemical Analysis

Biochemical Properties

Z-His-NH2, being a derivative of histidine, shares many of its biochemical properties. Histidine is known for its versatility in molecular interactions due to its unique molecular structure . It can participate in various types of interactions, including cation-π interactions, π-π stacking interactions, and hydrogen-π interactions . These interactions are crucial for the role of this compound in biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to histidine, it may influence cell function in similar ways. Histidine is known to interact with various proteins and enzymes, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. This is based on the known properties of histidine, which can act as a proton acceptor, making it a key residue in enzyme catalytic reactions .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to histidine metabolism. Histidine is part of the shikimic acid pathway, which is involved in the biosynthesis of aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-NH2 typically involves the protection of the amino group of histidine using a carbamate protecting group. One common method is the use of carbobenzoxy (Cbz) chloride in the presence of a mild base . The reaction proceeds under mild conditions and results in the formation of the protected histidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-His-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-His-NH2 is unique due to its specific protective group, which provides stability and reactivity under mild conditions. This makes it particularly useful in peptide synthesis and biochemical research .

Properties

IUPAC Name

benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVGCKUYWFCKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305128
Record name benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16706-41-5
Record name NSC169177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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